molecular formula C17H21NO4 B443471 5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide

5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B443471
M. Wt: 303.35g/mol
InChI Key: NORBGSUDIXHISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide is an organic compound with the molecular formula C₁₇H₂₁NO₄. It is known for its unique structure, which includes a furan ring, an isopropyl group, and an ethoxyphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenol with a suitable furan derivative under specific conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in an organic solvent like dichloromethane. The intermediate product is then reacted with isopropylamine to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-N-isopropyl-2-furamide
  • 5-[(4-ethoxyphenoxy)methyl]-N-methyl-2-furamide
  • 5-[(4-ethoxyphenoxy)methyl]-N-isopropyl-3-furamide

Uniqueness

5-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35g/mol

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H21NO4/c1-4-20-13-5-7-14(8-6-13)21-11-15-9-10-16(22-15)17(19)18-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,18,19)

InChI Key

NORBGSUDIXHISF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)C

solubility

13.3 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.